molecular formula C14H18N2O6 B15056246 Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate CAS No. 1706454-71-8

Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate

Cat. No.: B15056246
CAS No.: 1706454-71-8
M. Wt: 310.30 g/mol
InChI Key: YCTPQDFWNCJYLB-UHFFFAOYSA-N
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Description

Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate is a morpholine-derived compound featuring a 2-nitrophenoxy methyl substituent and a methyl ester group. Its molecular structure combines a morpholino ring, known for modulating physicochemical and pharmacokinetic properties, with a nitro-substituted aromatic ether and an acetate ester.

Properties

CAS No.

1706454-71-8

Molecular Formula

C14H18N2O6

Molecular Weight

310.30 g/mol

IUPAC Name

methyl 2-[2-[(2-nitrophenoxy)methyl]morpholin-4-yl]acetate

InChI

InChI=1S/C14H18N2O6/c1-20-14(17)9-15-6-7-21-11(8-15)10-22-13-5-3-2-4-12(13)16(18)19/h2-5,11H,6-10H2,1H3

InChI Key

YCTPQDFWNCJYLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCOC(C1)COC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate typically involves the reaction of 2-nitrophenol with morpholine in the presence of a suitable base, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The morpholine ring provides a unique structural framework that can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Substituent (R) Ester Group
Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate (Target) Not Provided C₁₄H₁₈N₂O₆ 310.30 2-Nitrophenoxy Methyl
Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate 1706454-53-6 C₁₆H₂₂NO₅ 309.36 4-Methoxyphenoxy Ethyl
Ethyl 2-(2-((2-chlorophenoxy)methyl)morpholino)acetate 1706446-93-6 C₁₅H₂₀ClNO₄ 313.78 2-Chlorophenoxy Ethyl
(R)-2-((2-Nitrophenoxy)methyl)oxirane 345975-15-7 C₉H₉NO₄ 195.17 2-Nitrophenoxy None

Key Observations:

Substituent Effects on Reactivity and Stability: The 2-nitrophenoxy group in the target compound introduces strong electron-withdrawing effects, which may enhance the ester’s susceptibility to hydrolysis compared to electron-donating groups like 4-methoxyphenoxy . This could influence metabolic stability in biological systems.

Ester Group Influence:

  • The methyl ester in the target compound may confer faster hydrolysis rates compared to the ethyl esters in analogs , affecting bioavailability and duration of action.

Core Structural Variations: The oxirane (epoxide) ring in (R)-2-((2-nitrophenoxy)methyl)oxirane replaces the morpholino-acetate backbone, drastically altering solubility and reactivity. Epoxides are typically more reactive, limiting their utility in stable drug formulations.

The nitro group in the target compound could act as a prodrug motif, undergoing in vivo reduction to an amine (as seen in ’s hydrogenation of nitro to amino groups) .

Research Findings and Inferences

  • Synthetic Accessibility: The nitro group’s presence (as in ) may complicate synthesis due to its sensitivity to reduction, necessitating controlled conditions .

Biological Activity

Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate is a synthetic organic compound notable for its complex structure, which includes a morpholine ring and a nitrophenoxy group. This compound has garnered attention in medicinal chemistry and biological research due to its potential antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H18N2O5
  • Molecular Weight : Approximately 310.30 g/mol
  • Key Functional Groups :
    • Ester group
    • Nitro group
    • Morpholine ring

The presence of these functional groups influences the compound's reactivity and biological interactions, making it a subject of interest for further research.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, with results suggesting moderate to good efficacy.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

Research into the anticancer properties of this compound is still in preliminary stages. However, its structural features suggest potential interactions with cellular targets involved in cancer proliferation.

  • Mechanism of Action : The nitro group can undergo reduction within biological systems to form reactive intermediates that may interact with DNA or proteins, potentially leading to apoptosis in cancer cells.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Nitro Group Reduction : The nitro group can be reduced to form nitroso or hydroxylamine derivatives, which may react with nucleophiles in cells.
  • Morpholine Interaction : The morpholine moiety may facilitate binding to various biological targets, enhancing the compound's reactivity.
  • Cellular Uptake : The ester functionality may aid in cellular uptake, allowing the compound to exert its effects more effectively.

Study on Antimicrobial Activity

A study published in MDPI examined the antibacterial properties of various nitro-containing compounds, including this compound. The study found that the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .

Anticancer Research

In an investigation focusing on novel anticancer agents, researchers evaluated several morpholine derivatives for their cytotoxicity against cancer cell lines. This compound was among those tested, showing promising results that warrant further exploration in preclinical models .

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